

# A Comparative Guide to PF-07293893 and Other Selective AMPK Activators

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-07293893 |           |
| Cat. No.:            | B15542120   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selective AMP-activated protein kinase (AMPK) activator **PF-07293893** with other notable AMPK activators. The information is compiled from publicly available preclinical and clinical data to offer an objective overview for research and drug development purposes.

## **Introduction to AMPK Activation**

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in metabolic regulation. As a heterotrimeric complex, it consists of a catalytic  $\alpha$  subunit and regulatory  $\beta$  and  $\gamma$  subunits, with multiple isoforms for each ( $\alpha$ 1,  $\alpha$ 2,  $\beta$ 1,  $\beta$ 2,  $\gamma$ 1,  $\gamma$ 2,  $\gamma$ 3). Activation of AMPK restores cellular energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. This mechanism has made AMPK a compelling therapeutic target for metabolic diseases, cardiovascular disorders, and cancer.

Small molecule AMPK activators can be broadly categorized as either indirect or direct. Indirect activators, such as metformin and AICAR, increase the cellular AMP:ATP ratio, leading to AMPK activation. Direct activators, on the other hand, bind to the AMPK complex itself, causing a conformational change that promotes activation. This guide focuses on the comparison of direct-acting selective AMPK activators.



### **Overview of PF-07293893**

**PF-07293893** is an orally bioavailable, selective activator of the AMPK γ3 isoform.[1][2] Developed by Pfizer, it was investigated for the treatment of heart failure with preserved ejection fraction (HFpEF), a condition where selective activation of AMPK in skeletal muscle was thought to be beneficial.[1][3] The γ3 isoform is predominantly expressed in skeletal muscle. Despite advancing to Phase 1 clinical trials, the development of **PF-07293893** was discontinued in April 2025.[1]

## **Comparison with Other Selective AMPK Activators**

Several other direct AMPK activators have been developed, each with distinct selectivity profiles and potencies. This section compares **PF-07293893** with A-769662, MK-8722, and PF-739, as well as the widely used indirect activator, AICAR.

#### **Data Presentation**

The following tables summarize the available quantitative data for these AMPK activators. It is important to note that a direct head-to-head comparison of **PF-07293893** with other activators in the same experimental settings is not publicly available. The data presented here are compiled from various sources and should be interpreted with consideration of the different assay conditions.

Table 1: In Vitro Potency of Selected AMPK Activators



| Compound    | Target<br>Isoform(s)           | EC50 (nM)                                                          | Assay System                           | Reference |
|-------------|--------------------------------|--------------------------------------------------------------------|----------------------------------------|-----------|
| PF-07293893 | АМРК үЗ                        | Data not publicly available                                        | Data not publicly available            | [1][4]    |
| A-769662    | β1-containing complexes        | ~800                                                               | Partially purified rat liver AMPK      | [5]       |
| MK-8722     | Pan-AMPK<br>activator          | ~1-60                                                              | 12 mammalian<br>pAMPK<br>complexes     | [6]       |
| PF-739      | Pan-AMPK<br>activator          | 5.23 (α2β1γ1),<br>42.2 (α2β2γ1),<br>8.99 (α1β1γ1),<br>126 (α1β2γ1) | Recombinant<br>human AMPK<br>complexes | [7]       |
| AICAR (ZMP) | Non-selective<br>(AMP mimetic) | 40-50 fold less<br>potent than AMP                                 | Not specified                          | [8]       |

Table 2: Cellular Activity of Selected AMPK Activators

| Compound    | Cellular Effect                         | IC50 (µM)                                  | Cell Line                   | Reference |
|-------------|-----------------------------------------|--------------------------------------------|-----------------------------|-----------|
| PF-07293893 | Data not publicly available             | Data not publicly available                | Data not publicly available |           |
| A-769662    | Inhibition of fatty acid synthesis      | 3.2                                        | Primary rat<br>hepatocytes  | [5]       |
| MK-8722     | Reduction of de novo lipogenesis        | Data not publicly available                | 3T3-L1<br>adipocytes        | [6]       |
| PF-739      | Data not publicly available             | Data not publicly available                | Data not publicly available |           |
| AICAR       | Varies<br>significantly by<br>cell type | 500 - 2000<br>(effective<br>concentration) | Various                     | [5]       |



## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key assays used in the characterization of AMPK activators.

## In Vitro AMPK Kinase Assay (SAMS Peptide Assay)

This assay directly measures the enzymatic activity of purified AMPK by quantifying the phosphorylation of a synthetic peptide substrate (SAMS peptide).

Objective: To determine the direct effect of a compound on the catalytic activity of purified AMPK.

#### Materials:

- Purified recombinant AMPK enzyme
- SAMS peptide (HMRSAMSGLHLVKRR)[9]
- Kinase reaction buffer (e.g., 40 mM HEPES, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 5 mM MgCl2)
- ATP (containing y-32P-ATP for radiometric detection or unlabeled for non-radiometric detection)
- Test compound dissolved in a suitable solvent (e.g., DMSO)
- P81 phosphocellulose paper (for radiometric assay)
- Phosphoric acid
- Scintillation counter or luminometer

#### Procedure:

 Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing the kinase reaction buffer, purified AMPK enzyme, and SAMS peptide.



- Compound Addition: Add the test compound at various concentrations to the reaction wells.
   Include appropriate controls (vehicle control, e.g., DMSO, and a known activator as a positive control).
- Initiate Reaction: Start the kinase reaction by adding ATP.
- Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
- Assay Readout:
  - Radiometric Assay: Stop the reaction and spot the mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-<sup>32</sup>P]ATP. Measure the incorporated radioactivity using a scintillation counter.[9]
  - Non-Radiometric Assay (e.g., ADP-Glo<sup>™</sup>): After the kinase reaction, add a reagent to deplete the remaining ATP. Then, add a detection reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to kinase activity.
- Data Analysis: Calculate the specific activity of the enzyme and determine the EC50 value of the activator by plotting the activity against the compound concentration.

## Cellular Western Blot for Phospho-AMPK and Phospho-ACC

This assay assesses the activation of AMPK in a cellular context by measuring the phosphorylation of AMPKα at Threonine 172 (pAMPKα Thr172) and its downstream substrate, Acetyl-CoA Carboxylase (pACC), at Serine 79.

Objective: To determine the ability of a compound to activate the AMPK signaling pathway within intact cells.

#### Materials:

- Cell line of interest (e.g., C2C12 myotubes, HepG2 hepatocytes)
- · Cell culture medium and reagents



- · Test compound
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis equipment
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-pAMPKα (Thr172), anti-total AMPKα, anti-pACC (Ser79), anti-total
   ACC
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) detection reagents and imaging system

#### Procedure:

- Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat the cells
  with the test compound at various concentrations for a specified duration.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Western Blotting:
  - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
  - Separate the proteins by SDS-PAGE and transfer them to a membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies overnight at 4°C.[10][11]



- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an ECL detection system.
- Data Analysis: Perform densitometry to quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels to determine the fold change in phosphorylation upon treatment.[12]

# Mandatory Visualizations AMPK Signaling Pathway



Click to download full resolution via product page

Caption: Simplified AMPK signaling pathway.



## **Experimental Workflow for AMPK Activator Screening**



Click to download full resolution via product page



Caption: General workflow for screening AMPK activators.

### Conclusion

**PF-07293893** represents a targeted approach to AMPK activation by selectively targeting the y3 isoform, primarily for applications in muscle-related pathologies such as HFpEF. While its development has been halted, the exploration of isoform-selective AMPK activators remains a promising area of research. In comparison, pan-AMPK activators like MK-8722 and PF-739 offer broader activation across various tissues, which may be advantageous for systemic metabolic disorders but could also present challenges in terms of off-target effects. A-769662 provides a tool for studying the effects of  $\beta1$ -selective AMPK activation. The indirect activator AICAR, while historically significant, is limited by its lower potency and potential for off-target effects.

The selection of an appropriate AMPK activator for research or therapeutic development will depend on the specific biological question or disease being addressed. The data and protocols presented in this guide are intended to provide a foundation for making informed decisions in this complex and evolving field. Further research, particularly direct comparative studies, is needed to fully elucidate the relative merits of these and other novel AMPK activators.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. drughunter.com [drughunter.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of clinical candidate PF-07293893: A novel and selective AMPK gamma 3 activator for the treatment of heart failure American Chemical Society [acs.digitellinc.com]
- 4. Discovery of clinical candidate PF-07293893: A novel and selective AMPK gamma 3 activator for the treatment of heart failure - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 5. benchchem.com [benchchem.com]



- 6. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase
   PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [diposit.ub.edu]
- 8. The pro-drug C13 activates AMPK by two distinct mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. AMPK and ACC Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 11. AMPK and ACC change with fasting and physiological condition in euthermic and hibernating golden-mantled ground squirrels (Callospermophilus lateralis) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to PF-07293893 and Other Selective AMPK Activators]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542120#comparing-pf-07293893-with-other-selective-ampk-activators]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com